molecular formula C15H11NO3S3 B2966017 2-Methoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione CAS No. 488862-00-6

2-Methoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

Cat. No.: B2966017
CAS No.: 488862-00-6
M. Wt: 349.44
InChI Key: MQPQQCFOEPRGTC-UHFFFAOYSA-N
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Description

This compound belongs to a class of fused heterocyclic systems featuring a [1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione core. Key structural features include:

  • Methoxy substituent at position 2, influencing electronic properties and solubility.
  • 7,7-Dimethyl groups, contributing to steric effects and stability.

The structure has been confirmed via $ ^1H $-NMR, $ ^{13}C $-NMR, and mass spectrometry, as demonstrated in related synthetic procedures for analogous compounds .

Properties

IUPAC Name

13-methoxy-7,7-dimethyl-3-sulfanylidene-4,5-dithia-8-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(15),2(6),11,13-tetraene-9,10-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3S3/c1-15(2)12-9(14(20)22-21-12)7-4-6(19-3)5-8-10(7)16(15)13(18)11(8)17/h4-5H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPQQCFOEPRGTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C4N1C(=O)C(=O)C4=CC(=C3)OC)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex heterocyclic compound notable for its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential implications in cancer therapy and other therapeutic areas.

  • Molecular Formula: C15H11NO3S3
  • Molecular Weight: 349.44 g/mol
  • CAS Number: 488862-00-6

The structure of this compound features a pyrroloquinoline framework that is known for its ability to interact with various biological targets. Its unique thioxo and methoxy functional groups enhance its reactivity and potential biological activity .

Anticancer Potential

Research indicates that this compound may act as a protein kinase inhibitor , which is a promising mechanism for anticancer agents. The compound has shown potential in disrupting specific signaling pathways that are critical for tumor growth and proliferation .

Case Study:
A study explored the compound's effect on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations. The compound was particularly effective against breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

The biological activity of this compound can be attributed to several mechanisms:

  • Protein Binding: The compound can form complexes with biomolecules through hydrogen bonding and π-stacking interactions due to its aromatic structure .
  • Signal Transduction Interference: By inhibiting protein kinases involved in signal transduction pathways, the compound may prevent the activation of oncogenes and promote apoptosis in cancer cells .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Study FocusFindings
Antitumor ActivityDemonstrated significant inhibition of proliferation in breast cancer cell lines.
Protein Kinase InhibitionEffective against multiple kinases including ALK and EGFR variants.
Binding StudiesShowed selective binding to target proteins indicating potential for targeted drug delivery.

Scientific Research Applications

2-Methoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione is a complex heterocyclic compound featuring multiple fused rings and sulfur-containing moieties. It includes a methoxy group and a thioxo functional group, contributing to its unique chemical properties. The molecular structure incorporates a pyrroloquinoline framework, known for its potential biological activities.

Potential Applications

  • Biological Activities Research indicates that this compound exhibits significant biological activities and has been studied for its potential as a protein kinase inhibitor. It may show promise in cancer therapy because of its ability to interfere with specific signaling pathways. The compound's structure suggests it could interact with various biological targets, making it a candidate for further pharmacological studies.
  • Interaction Mechanisms Studies on interaction mechanisms reveal that the compound can form complexes with various biomolecules. Its ability to bind selectively to certain proteins suggests potential utility in targeted drug delivery systems. The interactions are often mediated by hydrogen bonding and π-stacking due to the aromatic nature of the compound's rings.

Comparison with Similar Compounds

Substituent Variations: Methoxy vs. Ethoxy

Compound A: 2-Ethoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

  • Molecular Formula: $ \text{C}{16}\text{H}{13}\text{NO}{3}\text{S}{3} $ vs. $ \text{C}{15}\text{H}{11}\text{NO}{3}\text{S}{3} $ (target compound).
  • Molecular Weight : 363.46 g/mol (Ethoxy) vs. 349.41 g/mol (Methoxy).

Substitution at Position 10: Thioxo vs. Imino

Compound B: 10-[(3-Methoxyphenyl)imino]-7,7-dimethyl-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione

  • Key Difference: Replacement of the thioxo group with a 3-methoxyphenylimino moiety.
  • Properties: Melting Point: 195–196°C (Compound B) vs. >260°C for thioxo analogs (e.g., compound 2n in ). Reactivity: The imino group introduces conjugation with the aromatic ring, altering electronic transitions and UV-Vis absorption .

Heterocyclic Modifications

Compound C: 8,8-Dimethyl-11-thioxo-2,3,8,11-tetrahydro[1,4]dioxino[2,3-g][1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-5,6-dione

  • Structural Change: Incorporation of a dioxino ring modifies the fused heterocyclic system.
  • Impact : Increased polarity due to ether oxygen atoms, enhancing solubility in aqueous media.
  • Spectral Data : $ ^1H $-NMR signals at δ 4.28–4.43 ppm (CH$_2$O groups) confirm structural differences .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Spectral Features
2-Methoxy-7,7-dimethyl-10-thioxo-7,10-dihydro[1,2]dithiolo[3,4-c]pyrrolo[3,2,1-ij]quinoline-4,5-dione (Target) $ \text{C}{15}\text{H}{11}\text{NO}{3}\text{S}{3} $ 349.41 Not Reported $ ^{13}C $-NMR: S=O (δ 190–200 ppm)
2-Ethoxy analog (Compound A) $ \text{C}{16}\text{H}{13}\text{NO}{3}\text{S}{3} $ 363.46 Not Reported MS: m/z 377.9925 (ESI+)
10-[(3-Methoxyphenyl)imino] derivative (Compound B) $ \text{C}{23}\text{H}{20}\text{N}{2}\text{O}{3}\text{S}_{2} $ 448.54 195–196 IR: C=N stretch (~1600 cm$^{-1}$)
Dioxino-containing analog (Compound C) $ \text{C}{16}\text{H}{11}\text{NO}{4}\text{S}{3} $ 377.46 >260 $ ^1H $-NMR: δ 4.28–4.43 (CH$_2$O)

Key Findings from Research

Electronic Effects: The methoxy group in the target compound enhances electron donation to the quinoline core, stabilizing the conjugated system. Ethoxy derivatives exhibit similar effects but with reduced solubility .

Thermal Stability : Thioxo-containing analogs (e.g., Compound C) show higher melting points (>260°C) due to strong intramolecular S···O interactions .

Synthetic Flexibility: Arylimino derivatives (e.g., Compound B) are synthesized via reactions with arylamines, highlighting the reactivity of the thioxo group as a leaving site .

Q & A

Q. What are the established synthetic routes for this compound?

The compound is synthesized via nucleophilic substitution reactions between substituted quinoline precursors and arylamines. Key steps include cyclization under reflux in ethanol (2–3 hours) and purification via recrystallization using a DMF–EtOH (1:1) solvent mixture. Yields typically range from 84% to 87% under optimized conditions .

Q. Which spectroscopic methods are critical for structural confirmation?

  • 1H and 13C NMR : Assigns proton environments (e.g., δ 2.05 ppm for dimethyl groups) and carbon frameworks.
  • HPLC-HRMS : Validates molecular mass with high precision (e.g., m/z 377.9925 for C16H11NO4S3+ H+) .
  • Elemental analysis : Confirms purity (C, H, N, S content within ±0.2% of theoretical values) .

Q. What solvent systems are optimal for recrystallization?

A DMF–EtOH (1:1) mixture balances solubility and purity, particularly for derivatives with low polarity. This method minimizes residual impurities, as demonstrated in dihydrothioloquinoline analogs .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent) influence synthetic yield?

  • Temperature : Reflux (70–80°C) enhances reaction kinetics, achieving yields >80%, compared to <50% at room temperature.
  • Solvent polarity : Ethanol promotes cyclization via hydrogen-bond stabilization of intermediates. Substituting with non-polar solvents (e.g., toluene) reduces yields by 30–40% .

Q. What strategies resolve contradictions in spectral data interpretation?

  • Multi-technique validation : Cross-check NMR assignments with HSQC/HMBC experiments to resolve overlapping signals.
  • Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., thioxo groups at δ 9.35 ppm) .

Q. How do substituents on the aryl amine affect biological activity?

Electron-donating groups (e.g., methoxy at position 3) enhance binding affinity to enzyme active sites by 2–3 fold compared to electron-withdrawing groups. This is attributed to improved π-stacking interactions with hydrophobic pockets .

Q. What computational methods predict the compound’s reactivity in complex matrices?

  • DFT calculations : Model charge distribution to identify nucleophilic/electrophilic sites (e.g., thione sulfur as a reactive center).
  • Molecular docking : Predict binding modes with biological targets (e.g., quinone oxidoreductase) using AutoDock Vina .

Methodological Notes

  • Contradiction Analysis : Discrepancies in elemental analysis (e.g., sulfur content) may arise from incomplete purification. Validate via TLC (Rf ≤ 0.3) and repeat recrystallization .
  • Scale-Up Challenges : Pilot-scale synthesis (>10 g) requires inert atmospheres (N2/Ar) to prevent oxidation of thione groups .

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